molecular formula C13H13FN2O2 B3021270 Ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 618092-38-9

Ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B3021270
CAS RN: 618092-38-9
M. Wt: 248.25 g/mol
InChI Key: VDCILVIEIZCRQD-UHFFFAOYSA-N
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Description

Ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are a group of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2, and are known for their diverse range of biological activities and applications in medicinal chemistry. The specific compound is not directly studied in the provided papers, but related compounds with similar structures have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to this compound.

Synthesis Analysis

The synthesis of related ethyl 1-aryl-1H-pyrazole-4-carboxylates typically involves cyclocondensation reactions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and achieved high yields . Another approach involved the regioselective acylation and alkylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate to produce ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates . These methods highlight the potential for efficient and selective synthesis routes that could be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods and crystallographic data. For example, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was supported by NMR, mass, UV-Vis, and CHN analysis, and its 3D molecular structure was confirmed using single-crystal X-ray diffraction . Similarly, the structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was elucidated using single-crystal X-ray diffraction and supported by various spectroscopic techniques . These studies suggest that the molecular structure of this compound could be similarly analyzed and confirmed.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was used to synthesize pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles through diazotization and coupling reactions . This indicates that the this compound could also be a versatile intermediate for the synthesis of more complex heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are often characterized by their crystal structures, intermolecular interactions, and electronic properties. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is stabilized by C-H···O hydrogen bonds and C-H···π interactions . Theoretical calculations such as DFT can provide insights into the electronic structure, as seen in the studies of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . These analyses are crucial for understanding the reactivity and potential applications of this compound.

properties

IUPAC Name

ethyl 1-(2-fluorophenyl)-5-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-3-18-13(17)10-8-15-16(9(10)2)12-7-5-4-6-11(12)14/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCILVIEIZCRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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